

# SPH3127: A Technical Guide to a Novel Direct Renin Inhibitor

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## Compound of Interest

Compound Name: SPH3127

Cat. No.: B11930577

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile of **SPH3127**, a novel, potent, and orally active direct renin inhibitor.

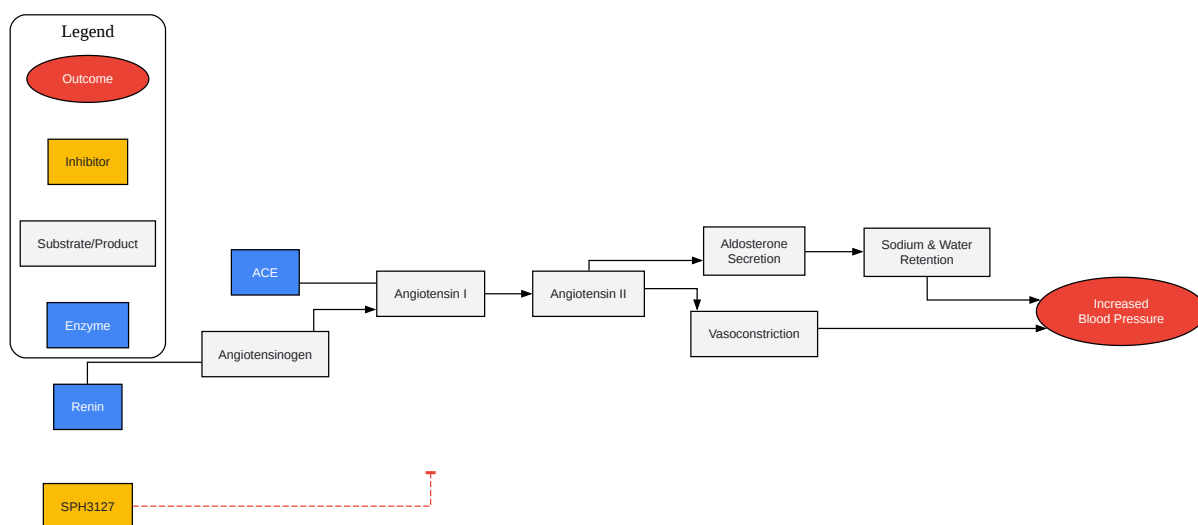
## Chemical Structure and Physicochemical Properties

**SPH3127** is a non-peptide small molecule with the IUPAC name methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C22H32N6O4	[1]
Molecular Weight	444.536 g/mol	[1]
IUPAC Name	methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate	[1]
SMILES	<chem>CC1=NC2=C(C=C1)C(=NN2C</chem> <chem>CCNC(=O)OC)--INVALID-</chem> <chem>LINK--N(C3CC3)C(=O)</chem> <chem>[C@H]4CNCCO4</chem>	[1]
CAS Number	1399849-02-5	[1]

## Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

**SPH3127** is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. By directly binding to the active site of renin, **SPH3127** prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.



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**Diagram 1: SPH3127 Mechanism of Action in the RAAS Pathway.**

## Pharmacokinetics

The pharmacokinetic profile of **SPH3127** has been evaluated in several preclinical species and in humans. The compound is orally bioavailable and undergoes metabolism primarily through CYP3A4.

**Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species and Humans**

Parameter	Rat	Dog	Monkey	Human (Healthy Volunteers)	Reference
Oral Bioavailability (%)	11.5 - 24.5	-	3.3 - 11.3	-	<a href="#">[3]</a>
Tmax (h)	0.25 - 1.3	-	-	0.33 - 1.0	<a href="#">[3]</a>
Plasma Protein Binding (%)	11.7 - 14.8	-	11.7 - 14.8	-	<a href="#">[3]</a>
Metabolism	CYP3A4- mediated	-	CYP3A4- mediated	CYP3A4- mediated	<a href="#">[3]</a>
Excretion	Primarily fecal	-	-	-	<a href="#">[3]</a>
Cmax (ng/mL) at 100 mg dose	-	-	-	523.50	
AUC0-t (h*ng/mL) at 100 mg dose	-	-	-	1109.33	
t1/2 (h)	-	-	-	3 - 4	

## Pharmacodynamics and Efficacy

**SPH3127** is a highly potent inhibitor of renin. Its pharmacodynamic effects have been demonstrated through the robust and sustained suppression of plasma renin activity (PRA). Clinical studies have confirmed its efficacy in lowering blood pressure in patients with essential hypertension.

Table 2: Pharmacodynamic and Efficacy Data for **SPH3127**

Parameter	Value	Reference
In Vitro Renin Inhibition (IC50)	Not explicitly found in search results	
Plasma Renin Activity (PRA) Inhibition in Humans	Up to 90% inhibition lasting up to 24 h at doses >100 mg	
Mean Sitting Systolic Blood Pressure (msSBP) Reduction (100 mg/day for 8 weeks)	13.8 ± 11.2 mmHg	
Mean Sitting Diastolic Blood Pressure (msDBP) Reduction (100 mg/day for 8 weeks)	8.6 ± 8.8 mmHg	

## Preclinical Safety

Subchronic toxicity studies of **SPH3127** have been conducted in rats and monkeys. The observed adverse effects were consistent with the pharmacological activity of a renin inhibitor.

Table 3: Preclinical Safety Findings for **SPH3127**

Species	Dosing	Key Findings	NOAEL	Reference
Sprague-Dawley Rats	Oral, 28 days (30, 300, 900 mg/kg/day)	Kidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increase with CYP3A induction at 300 and 900 mg/kg/day. Effects were mostly reversible.	30 mg/kg/day	
Cynomolgus Monkeys	Oral, 28 days (20, 100, 450 mg/kg/day)	Kidney and cardiovascular toxicity at mid and high doses. One death at 450 mg/kg/day with apparent myelosuppression. Effects were mostly reversible.	20 mg/kg/day	

## Experimental Protocols

### Synthesis of SPH3127

A key step in the asymmetric synthesis of **SPH3127** involves an enantioselective catalytic reduction of a ketoimine intermediate. While a detailed, multi-step synthesis protocol is proprietary and not fully disclosed in the public domain, the core strategy revolves around this crucial stereoselective transformation to establish the desired chirality of the molecule.

### Determination of Pharmacokinetic Parameters

In vivo studies in rats, dogs, and monkeys involved intravenous and oral administration of **SPH3127**. Blood samples were collected at various time points, and plasma concentrations of **SPH3127** were determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, half-life, and oral bioavailability were calculated using standard non-compartmental analysis.

Human Phase I studies were randomized, double-blind, placebo-controlled, dose-escalation studies in healthy volunteers. Blood samples were collected serially after single and multiple doses of **SPH3127**. Plasma concentrations were quantified by a validated LC-MS/MS method to determine the pharmacokinetic profile.

## Assessment of Pharmacodynamic Effects

Plasma renin activity (PRA) was measured in human clinical trials using a validated commercial assay kit. Blood samples were collected at baseline and at various time points after **SPH3127** administration to assess the degree and duration of PRA inhibition.

## Evaluation of Antihypertensive Efficacy

**Phase IIa Clinical Trial:** A randomized, double-blind, placebo-controlled study was conducted in patients with mild to moderate essential hypertension. Patients received daily oral doses of **SPH3127** (50 mg, 100 mg, or 200 mg) or placebo for 8 weeks. Blood pressure was measured at baseline and at regular intervals throughout the study using standard clinical procedures. The primary efficacy endpoints were the change from baseline in mean sitting systolic and diastolic blood pressure.

## Preclinical Toxicity Studies

**28-Day Repeated-Dose Oral Toxicity Studies:** Sprague-Dawley rats and cynomolgus monkeys received daily oral doses of **SPH3127** for 28 consecutive days. A recovery group was also included. The studies involved comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the treatment and recovery periods. The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.

## Conclusion

**SPH3127** is a potent and orally active direct renin inhibitor with a well-characterized mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in preclinical studies and has shown significant efficacy in reducing blood pressure in patients with essential hypertension in clinical trials. Its distinct chemical structure and promising clinical data suggest that **SPH3127** holds potential as a valuable therapeutic agent for the management of hypertension. Further clinical development is warranted to fully establish its role in cardiovascular medicine.

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## References

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